3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the ethoxy group could potentially undergo hydrolysis to form a phenol . The oxadiazole ring is generally stable but could undergo reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis and characterization of novel chemical entities, exploring their potential as therapeutic agents. For instance, research has demonstrated the synthesis of related quinoline and oxadiazole derivatives, emphasizing their structural elucidation through various analytical techniques such as NMR, IR, and mass spectral studies. Such compounds have been evaluated for their potential biological activities, highlighting the importance of chemical synthesis in drug discovery (Mamatha S.V et al., 2019).
Biological Activity
Compounds with structures similar to "3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" have been assessed for a range of biological activities. For instance, certain derivatives have been identified as potent antitumor agents, indicating significant inhibitory activity against various tumor cell lines. This suggests their potential role in the development of new anticancer therapies (Li-Chen Chou et al., 2010). Additionally, antimicrobial activities have been reported, with some compounds showing promising antibacterial and antifungal effects, indicating their potential application in addressing microbial infections (M. Kidwai et al., 2000).
Molecular Docking and Pharmacological Evaluation
Research involving compounds of this nature often includes molecular docking studies to predict their interaction with biological targets, providing insights into their potential mechanism of action. For example, novel derivatives have been synthesized and evaluated for their interaction with specific proteins, aiding in the identification of potent inhibitors for therapeutic targets (Y. Riadi et al., 2021). Pharmacological evaluations further contribute to understanding the safety and efficacy profiles of these compounds, facilitating their progression through the drug development pipeline.
properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-3-25-12-16(19(26)15-11-13(22)9-10-17(15)25)21-23-20(24-28-21)14-7-5-6-8-18(14)27-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHRJFSMKKFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one |
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